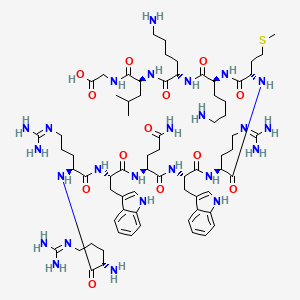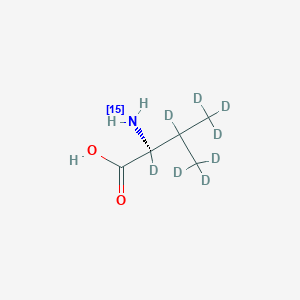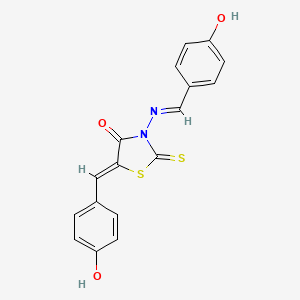
N-Acetyl-D-methionine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-methionine-d4 is a deuterium-labeled derivative of N-Acetyl-D-methionine. This compound is a stable isotope-labeled amino acid derivative, which is used extensively in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-methionine-d4 is synthesized by incorporating deuterium into N-Acetyl-D-methionine. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium oxide (heavy water) as a source of deuterium. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-methionine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its sulfoxide form.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: Deuterium atoms can be replaced with other isotopes or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include N-Acetyl-D-methionine sulfoxide from oxidation and the original this compound from reduction .
Scientific Research Applications
N-Acetyl-D-methionine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Acetyl-D-methionine-d4 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct signal that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems . The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-methionine: The non-deuterated form of the compound.
N-Acetyl-L-methionine: The L-isomer of N-Acetyl-D-methionine.
Methionine: The parent amino acid from which N-Acetyl-D-methionine is derived.
Uniqueness
N-Acetyl-D-methionine-d4 is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling provides enhanced stability and distinct mass spectrometric signals, making it easier to track and study compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2 |
InChI Key |
XUYPXLNMDZIRQH-GOBLDTIASA-N |
Isomeric SMILES |
[2H]C([2H])([C@H](C(=O)O)NC(=O)C)C([2H])([2H])SC |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)




![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)






